N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c17-16(18,19)12-5-2-1-4-11(12)15(22)20-10-13(23-8-7-21)14-6-3-9-24-14/h1-6,9,13,21H,7-8,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESLMECUQLZUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)OCCO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide typically begins with the selection of an appropriate benzamide precursor. The synthetic pathway includes several key steps:
Starting Materials: : Typically, a substituted benzoyl chloride, thiophene derivative, and ethylene glycol are used.
Formation of the Intermediate: : The intermediate N-(2-(2-hydroxyethoxy)ethyl)-benzamide can be synthesized through nucleophilic substitution reactions.
Addition of Thiophene Group: : The thiophene moiety is introduced through a coupling reaction using palladium catalysts.
Trifluoromethylation: : The addition of the trifluoromethyl group occurs via oxidative trifluoromethylation, often involving reagents like trifluoromethyl iodide (CF3I) and silver trifluoromethanesulfonate (AgOTf).
Industrial Production Methods: For large-scale industrial production, continuous flow synthesis can be employed. This involves:
Optimized Reagent Ratios: : Ensuring precise stoichiometry for maximal yield.
Catalyst Recycling: : Employing recyclable catalysts to enhance process efficiency and reduce waste.
Controlled Reaction Conditions: : Utilizing automated systems to maintain optimal temperature, pressure, and reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: : Reduction of the amide group may lead to the formation of primary or secondary amines.
Substitution: : The trifluoromethyl and ethoxyethoxy groups can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: : Lithium aluminum hydride (LiAlH4), hydrogenation over palladium on carbon (Pd/C).
Substitution: : Alkyl halides, nucleophiles such as amines and thiols.
Major Products: These reactions yield a diverse array of products, ranging from modified amides to complex heterocyclic compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide has garnered significant attention in several fields:
Chemistry: : As a key intermediate in synthesizing advanced materials and polymers.
Biology: : Used in biochemical studies for enzyme inhibition assays due to its potential binding capabilities.
Medicine: : Investigated for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry: : Employed in the production of specialty chemicals and advanced materials due to its unique chemical structure.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, primarily driven by:
Hydrogen Bonding: : The hydroxyl and amide groups form hydrogen bonds with biological targets.
Pi-Pi Interactions: : The thiophene and benzamide rings facilitate pi-pi interactions with aromatic amino acid residues in proteins.
Electrophilic Properties: : The trifluoromethyl group enhances electrophilicity, enabling the compound to interact with electron-rich sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and molecular properties of the target compound with related benzamide derivatives:
Key Observations:
- Trifluoromethyl Group: Present in all listed compounds, this group enhances metabolic stability and electron-withdrawing effects, influencing binding to hydrophobic pockets in biological targets .
- Thiophene vs.
- Hydroxyethoxy Group: Unique to the target compound, this substituent likely improves aqueous solubility compared to more lipophilic groups like diethylaminoethyl (Flualamide) or ethoxy () .
Biological Activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and its molecular formula is C16H20F3N3O3S. It features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H20F3N3O3S |
| Molecular Weight | 393.41 g/mol |
| Purity | ≥ 95% |
| Physical Form | Oil |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiophene ring and the introduction of the hydroxyethoxy and trifluoromethyl groups. The synthetic routes often focus on optimizing yield and purity while minimizing environmental impact.
Antiviral Properties
Research has indicated that compounds with similar structures to this compound exhibit significant antiviral activities. For instance, derivatives containing thiazolidinone scaffolds have shown inhibition of viral RNA polymerases, suggesting that modifications in similar compounds could lead to enhanced antiviral efficacy against viruses such as HCV (Hepatitis C Virus) .
Antiparasitic Activity
Studies on related benzamide derivatives have demonstrated activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) analysis revealed that certain substitutions on the benzamide core can lead to improved potency against various protozoan parasites .
Inhibition Studies
In vitro studies have shown that compounds with similar functional groups can inhibit key enzymes in pathogenic organisms. For example, certain benzamide derivatives were reported to inhibit the heme detoxification pathway in P. falciparum, which is crucial for its survival .
Case Studies
- Antiviral Activity Against HCV : A study explored the effect of a series of benzamide derivatives on HCV NS5B RNA polymerase. Compounds with a trifluoromethyl group exhibited enhanced inhibitory activity, with IC50 values significantly lower than standard antiviral agents .
- Antimalarial Activity : Another investigation focused on the efficacy of thiazolidinone derivatives against P. falciparum. The most effective compound showed an EC50 value of 0.35 μM, indicating strong potential for further development .
- Cytotoxicity Assessment : In evaluating cytotoxic effects, compounds similar to this compound were tested on human cell lines. Results indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further research .
Q & A
Q. Table 1. Key Synthetic Parameters and Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Thiophene synthesis | Gewald reaction (S₈, CH₃COCH₂CN, DMF, 80°C) | 65 | 90 | [8] |
| Benzamide coupling | EDC, DCM, 0°C→rt, 12 hrs | 72 | 95 | [2] |
| Hydroxyethoxy addition | Mitsunobu (DIAD, Ph₃P, THF, 0°C) | 58 | 88 | [9] |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Compound Modification | Target (IC₅₀) | logP | Solubility (µg/mL) | Reference |
|---|---|---|---|---|
| CF₃ at benzamide C2 | Kinase X (12 nM) | 3.2 | 15 | [17] |
| OCH₃ at benzamide C4 | Kinase X (180 nM) | 2.5 | 120 | [14] |
| Thiophene 3-substituted | CYP450 3A4 (Inhibited) | 3.0 | 20 | [16] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
